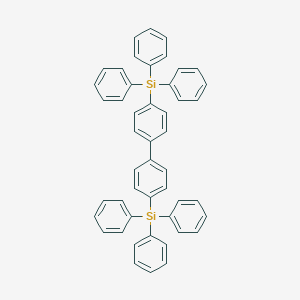

4,4'-Bis(triphenylsilyl)-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Bis(triphenylsilyl)-1,1’-biphenyl, also known as BSB, is a chemical compound with the linear formula C48H38Si2 . It has a structure of two triphenylsilanes joined by a biphenyl spacer . The molecular weight of this compound is 671.01 .

Synthesis Analysis

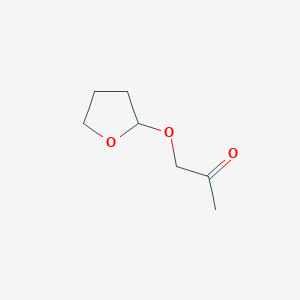

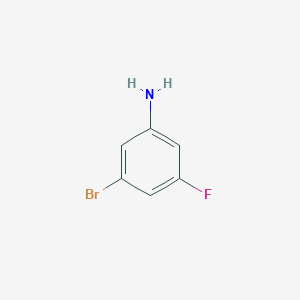

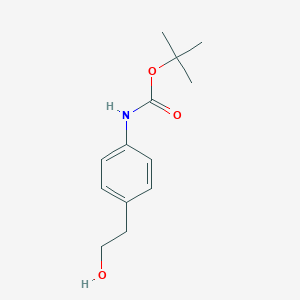

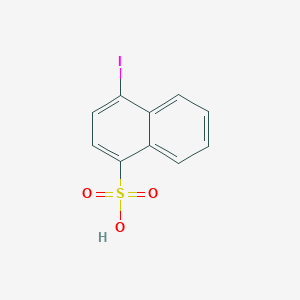

The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl involves the reaction of 4-(4-bromophenyl)bromobenzene with n-butyllithium in tetrahydrofuran at low temperature, followed by the addition of triphenylsilane chloride .Molecular Structure Analysis

The molecular structure of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows signals at 7.36-7.43 (m, 18H) and 7.59-7.63 (m, 20H), while the 13C NMR spectrum shows signals at various chemical shifts .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl .Physical And Chemical Properties Analysis

4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is a white solid with a melting point of 292-293℃ and a predicted boiling point of 713.1±60.0 °C . It has a density of 1.17 . The compound exhibits photoluminescence with an emission wavelength of 432 nm in dichloromethane and an absorption maximum at 271 nm in dichloromethane .Applications De Recherche Scientifique

OLED and AIE Luminogen Development

BSB and its derivatives have been extensively studied for their potential in creating efficient electroluminescent materials. For instance, derivatives of BSB have been synthesized to control the degree of π-conjugation, leading to deep-blue emissions when used as emitters in non-doped OLEDs. This approach showcases the compound's versatility in tuning optical and electronic properties for better device performance (Huang et al., 2013).

Host Materials for Phosphorescent OLEDs

BSB-based compounds have also been designed to increase the hole injection layer's HOMO energy levels, thereby facilitating better performance in phosphorescent OLEDs (PhOLEDs). The introduction of specific structural moieties to BSB results in materials with higher glass transition temperatures and enhanced electronic properties, making them suitable as host materials for efficient blue phosphorescent OLEDs (Fan et al., 2013).

Electrophosphorescence Device Efficiency

In the development of blue organic electrophosphorescence devices, BSB and its derivatives have shown promise in achieving high external quantum efficiency and luminance levels. The combination of BSB with specific dopants and cathode materials leads to devices that outperform those based on traditional host materials, demonstrating the compound's effective role in enhancing device efficiencies (Lin et al., 2008).

Propriétés

IUPAC Name |

triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQMQGXHWZCRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304986 |

Source

|

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(triphenylsilyl)-1,1'-biphenyl | |

CAS RN |

18826-13-6 |

Source

|

| Record name | NSC168712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)